molecular formula C10H7Cl4N3 B7805011 Loreclezole hydrochloride

Loreclezole hydrochloride

Cat. No.: B7805011
M. Wt: 311.0 g/mol
InChI Key: AWKSVFLKVCVVFQ-MDZFRNKHSA-N
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Description

    Loreclezole hydrochloride: is a compound with sedative and anticonvulsant properties.

  • Structurally, loreclezole is a triazole derivative.
  • Preparation Methods

      Synthetic Routes: The synthetic routes for loreclezole hydrochloride are not widely documented. it is typically synthesized through chemical reactions involving triazole precursors.

  • Chemical Reactions Analysis

      Reactions: Loreclezole undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Details on specific reagents and conditions are scarce, but loreclezole’s synthesis likely involves chlorination, cyclization, and other organic transformations.

      Major Products: The major products formed during loreclezole synthesis would include the hydrochloride salt of the compound.

  • Scientific Research Applications

      Chemistry: Loreclezole’s role as a GABA receptor modulator makes it relevant for studies on neurotransmission and ligand-receptor interactions.

      Biology: Researchers explore its effects on neuronal excitability and seizure control.

      Medicine: Loreclezole’s anticonvulsant properties have implications for epilepsy treatment.

      Industry: Limited information exists on industrial applications.

  • Mechanism of Action

    • GABAA Receptor Modulation : Loreclezole positively modulates GABAA receptors, enhancing inhibitory neurotransmission.
    • Molecular Targets : It interacts with specific subunits (β2 or β3) of GABAA receptors.
    • Pathways : The exact pathways involved remain an area of ongoing research.
  • Comparison with Similar Compounds

    • Uniqueness : Loreclezole’s profile resembles benzodiazepines, but it has distinct features.
    • Similar Compounds : Other GABAA receptor modulators include diazepam, lorazepam, and clonazepam.

    Properties

    IUPAC Name

    1-[(Z)-2-chloro-2-(2,4-dichlorophenyl)ethenyl]-1,2,4-triazole;hydrochloride
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H6Cl3N3.ClH/c11-7-1-2-8(9(12)3-7)10(13)4-16-6-14-5-15-16;/h1-6H;1H/b10-4-;
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    AWKSVFLKVCVVFQ-MDZFRNKHSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=C(C=C1Cl)Cl)C(=CN2C=NC=N2)Cl.Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1=CC(=C(C=C1Cl)Cl)/C(=C/N2C=NC=N2)/Cl.Cl
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H7Cl4N3
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID0045676
    Record name Loreclezole hydrochloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID0045676
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    311.0 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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